molecular formula C11H16INO3 B2743403 Tert-butyl (3-iodo-4-oxocyclohex-2-en-1-yl)carbamate CAS No. 205877-96-9

Tert-butyl (3-iodo-4-oxocyclohex-2-en-1-yl)carbamate

Cat. No.: B2743403
CAS No.: 205877-96-9
M. Wt: 337.157
InChI Key: CPCNGHYSAZBCFA-UHFFFAOYSA-N
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Description

Tert-butyl (3-iodo-4-oxocyclohex-2-en-1-yl)carbamate is a structurally complex carbamate derivative featuring a cyclohexenyl ring substituted with an iodine atom at position 3, a ketone group at position 4, and a tert-butyl carbamate moiety at position 1. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical applications where halogenated carbamates are employed for cross-coupling reactions or as protected amine precursors . The iodine substituent enhances its utility in Suzuki-Miyaura or Ullmann-type couplings, while the oxo group offers a site for further functionalization. Its cyclohexenyl backbone introduces conformational rigidity, distinguishing it from simpler carbamate analogs .

Properties

IUPAC Name

tert-butyl N-(3-iodo-4-oxocyclohex-2-en-1-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16INO3/c1-11(2,3)16-10(15)13-7-4-5-9(14)8(12)6-7/h6-7H,4-5H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCNGHYSAZBCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)C(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-iodo-4-oxocyclohex-2-en-1-yl)carbamate typically involves the iodination of a cyclohexenone derivative followed by the introduction of a tert-butyl carbamate group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The final step involves the reaction of the iodinated intermediate with tert-butyl carbamate under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-iodo-4-oxocyclohex-2-en-1-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized cyclohexenone derivative, while reduction may produce a reduced cyclohexenone derivative. Substitution reactions can introduce various functional groups, leading to a diverse range of products .

Scientific Research Applications

Tert-butyl (3-iodo-4-oxocyclohex-2-en-1-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (3-iodo-4-oxocyclohex-2-en-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Key Substituents Similarity Score* Melting Point (°C) Reactivity Notes
Tert-butyl (3-iodo-4-oxocyclohex-2-en-1-yl)carbamate N/A 3-iodo, 4-oxo, cyclohexenyl N/A Not reported High reactivity for cross-coupling
tert-Butyl (3-oxocyclohexyl)carbamate 885280-38-6 3-oxo, cyclohexyl 0.98 Not reported Oxo group enables ketone reactions
tert-Butyl carbamate 4248-19-5 No cyclic backbone 0.89 105–108 Basic carbamate for amine protection
tert-Butyl (4-oxobutan-2-yl)carbamate 186743-06-6 Linear oxo chain 0.89 Not reported Flexible backbone for nucleophilic attack
tert-Butyl (3-hydroxycyclopentyl)carbamate 207729-03-1 3-hydroxy, cyclopentyl 0.88 Not reported Hydroxy group enhances solubility

Physicochemical Properties

  • Melting Points : Simpler carbamates like tert-butyl carbamate exhibit well-defined melting points (105–108°C) , while the target compound’s iodine and cyclohexenyl groups likely increase its melting point due to enhanced molecular weight and rigidity.
  • Solubility : Hydroxy-substituted analogs (e.g., ) show improved aqueous solubility compared to the hydrophobic iodine-substituted target compound .

Research Findings

  • Similarity to Pharmaceutical Intermediates : Compounds like tert-butyl (3-oxocyclohexyl)carbamate are used in drug discovery pipelines, but the iodine in the target compound expands its role in synthesizing iodinated bioactive molecules .
  • Crystallography Tools: Structural characterization of such compounds often relies on SHELXL for refinement and ORTEP-3 for visualization, as noted in crystallographic studies () .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (3-iodo-4-oxocyclohex-2-en-1-yl)carbamate?

The synthesis of tert-butyl carbamate derivatives typically involves reacting an amine-containing precursor with tert-butyl chloroformate under basic conditions. For example:

  • Step 1 : React the cyclohexenone-derived amine (e.g., 3-iodo-4-oxocyclohex-2-en-1-amine) with tert-butyl chloroformate.
  • Step 2 : Use a base like triethylamine to deprotonate the amine and facilitate carbamate bond formation.
  • Step 3 : Conduct the reaction in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
  • Step 4 : Purify via column chromatography or recrystallization .

Q. How is the purity and structural integrity of tert-butyl carbamate derivatives validated?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm regiochemistry and detect impurities.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% typical for research-grade compounds).
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-TOF or MALDI-TOF.
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .

Q. What storage conditions are recommended for tert-butyl carbamate derivatives?

  • Store at 2–8°C in airtight, light-resistant containers.
  • Avoid exposure to strong acids/bases or oxidizing agents to prevent decomposition.
  • Use desiccants to mitigate hydrolysis under humid conditions .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of tert-butyl carbamate derivatives?

  • Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (R)- or (S)-configured amines).
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to induce enantioselectivity.
  • Reaction Monitoring : Use chiral HPLC or polarimetry to track stereochemical fidelity during synthesis .

Q. What mechanistic insights guide the optimization of nucleophilic substitution reactions involving tert-butyl carbamates?

  • Kinetic Studies : Vary temperature and solvent polarity (e.g., DMF vs. THF) to assess activation parameters.
  • Isotopic Labeling : Use 18^{18}O or deuterated reagents to trace reaction pathways.
  • Computational Modeling : DFT calculations predict transition states and regioselectivity in iodocyclohexenone systems .

Q. How can researchers resolve contradictions in reported reaction yields for tert-butyl carbamate derivatives?

  • Parameter Screening : Systematically test solvents (e.g., DCM vs. acetonitrile), bases (e.g., Et3_3N vs. DBU), and temperatures.
  • Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., hydrolysis or elimination products).
  • Scale-Dependent Effects : Evaluate micro- vs. macro-scale synthesis for mass transfer limitations .

Q. What strategies are effective for studying the biological interactions of tert-butyl carbamate derivatives?

  • Enzyme Inhibition Assays : Measure IC50_{50} values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates.
  • Covalent Binding Studies : Employ click chemistry (e.g., azide-alkyne cycloaddition) to track protein adduct formation.
  • Cellular Uptake : Use fluorescently tagged analogs and confocal microscopy to assess intracellular localization .

Q. Which advanced analytical techniques are critical for monitoring tert-butyl carbamate reactivity?

  • In Situ FTIR : Track carbonyl group transformations during reactions.
  • X-ray Crystallography : Resolve solid-state conformation and non-covalent interactions.
  • Reaction Progress Monitoring : Use automated sampling coupled with UPLC for real-time kinetics .

Q. How do electronic and steric effects influence the regioselectivity of tert-butyl carbamate derivatives in cross-coupling reactions?

  • Substituent Analysis : Electron-withdrawing groups (e.g., iodo, oxo) direct coupling to specific positions.
  • Ligand Screening : Bulky ligands (e.g., XPhos) enhance selectivity in Suzuki-Miyaura couplings.
  • Computational Tools : Hirshfeld surface analysis predicts reactive sites based on charge distribution .

Q. What methodologies assess the ecological impact of tert-butyl carbamate derivatives?

  • Biodegradation Assays : Use OECD 301 standards to measure microbial degradation rates.
  • Aquatic Toxicity Testing : Conduct Daphnia magna or zebrafish embryo assays to determine EC50_{50} values.
  • QSAR Modeling : Predict bioaccumulation potential using logP and molecular weight data .

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